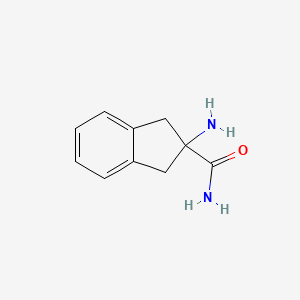
5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one” is a complex organic compound that features a variety of functional groups, including a dithiolane ring, a pyrimidine ring with a trifluoromethyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one” would likely involve multiple steps, each targeting the formation of specific functional groups and the assembly of the final structure
Formation of the Dithiolane Ring: Starting with a suitable dithiolane precursor, such as 1,2-dithiolane-3-thione, the ring can be formed through cyclization reactions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be synthesized using standard heterocyclic chemistry techniques, such as the Biginelli reaction or through condensation reactions involving trifluoromethylated precursors.
Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through nucleophilic substitution reactions or by cyclization of appropriate diamines.
Coupling Reactions: The final assembly of the compound would involve coupling the dithiolane, pyrimidine, and piperazine moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Streamlining steps to minimize waste and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dithiolane ring, leading to the formation of disulfides.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The pyrimidine and piperazine rings may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s unique structure may make it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biochemical Research: Used as a probe to study biochemical pathways involving sulfur-containing compounds.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive functional groups.
Pharmaceuticals: As an intermediate in the synthesis of more complex therapeutic agents.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with biological targets such as enzymes or receptors through:
Binding to Active Sites: The dithiolane ring could form covalent bonds with thiol groups in proteins.
Inhibition or Activation: The pyrimidine and piperazine rings might modulate the activity of enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
5-(1,2-Dithiolan-3-yl)-1-(4-(trifluoromethyl)pyrimidin-4-yl)piperazine: Lacks the pentan-1-one moiety.
1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one: Lacks the dithiolane ring.
Uniqueness
The presence of both the dithiolane and trifluoromethylated pyrimidine rings in the same molecule is unique, potentially offering a combination of chemical reactivity and biological activity not found in similar compounds.
This outline provides a comprehensive framework for understanding and discussing the compound “5-(1,2-Dithiolan-3-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one”
Propiedades
IUPAC Name |
5-(dithiolan-3-yl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N4OS2/c18-17(19,20)14-11-15(22-12-21-14)23-6-8-24(9-7-23)16(25)4-2-1-3-13-5-10-26-27-13/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHJVUQFDHRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2828075.png)
![1-(3-Chlorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2828076.png)
![2-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2828077.png)


![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2828083.png)


![ethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2828087.png)
![2-Chloro-N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide](/img/structure/B2828090.png)


![N-cyclohexyl-4-methyl-6-[4-(4-methylpyrimidine-2-carbonyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2828094.png)

